Isooctadecyl methacrylate

Polymer Physics Thermal Analysis Coatings

Isooctadecyl methacrylate (IOMA, also known as isostearyl methacrylate) is a long-chain (C22) methacrylate ester that carries a branched iso‑octadecyl alkyl group. It belongs to the class of hydrophobic (meth)acrylate monomers used primarily as co‑monomers to introduce low glass‑transition temperature, water resistance and flexibility into acrylic polymers.

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 83771-46-4
Cat. No. B12652557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctadecyl methacrylate
CAS83771-46-4
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3
InChIKeyOWQCUVRSJUABCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isooctadecyl Methacrylate (CAS 83771-46-4) – What It Is and Why Chain Architecture Matters in Methacrylate Monomer Selection


Isooctadecyl methacrylate (IOMA, also known as isostearyl methacrylate) is a long-chain (C22) methacrylate ester that carries a branched iso‑octadecyl alkyl group [1]. It belongs to the class of hydrophobic (meth)acrylate monomers used primarily as co‑monomers to introduce low glass‑transition temperature, water resistance and flexibility into acrylic polymers. The branching in the alkyl tail distinguishes IOMA from the commercially more common linear n‑stearyl methacrylate (SMA, CAS 32360‑05‑7), and this structural difference has demonstrable consequences on key polymer properties such as crystallinity, glass‑transition temperature and compatibility with non‑polar matrices.

Why n‑Stearyl Methacrylate Cannot Simply Replace Isooctadecyl Methacrylate in Performance‑Driven Formulations


Although n‑stearyl methacrylate (SMA) and isooctadecyl methacrylate (IOMA) share the same molecular formula (C₂₂H₄₂O₂) and are both used as hydrophobic co‑monomers, their different chain architectures – linear versus highly branched – produce markedly different polymer properties. The linear C18 chain of SMA promotes side‑chain crystallisation, raising the glass‑transition temperature (Tg) of the resulting copolymer and increasing melt viscosity, while the branched iso‑octadecyl group suppresses crystallinity and yields a lower Tg [1]. In applications where low‑temperature flexibility, optical clarity or a wide processing window is critical, a direct substitution of IOMA with SMA can lead to unacceptable property drift, premature embrittlement, or loss of transparency.

Quantitative Differentiation Evidence for Isooctadecyl Methacrylate vs. Linear Alkyl Methacrylates


Glass‑Transition Temperature Depression: Branched vs. Linear Alkyl Methacrylate Copolymers

In poly(ethylene‑co‑alkyl methacrylate) copolymers containing 5.4 mol% of the methacrylate co‑monomer, the incorporation of highly branched alkyl methacrylates (e.g., 2‑ethylhexyl, 3,5,5‑trimethylhexyl, 2‑(1′,3′,3′‑trimethylbutyl)‑5,7,7‑trimethyloctyl methacrylates) systematically increased the Tg and decreased the degree of crystallinity (Xc) of the polyethylene matrix relative to linear n‑alkyl methacrylate analogues, whose incorporation left Tg and Xc essentially unchanged [1]. This class‑level observation predicts that isooctadecyl methacrylate, with its branched C18 chain, will provide greater Tg elevation and crystallinity suppression than linear n‑stearyl methacrylate when used as a co‑monomer at low incorporation levels.

Polymer Physics Thermal Analysis Coatings

Viscosity and Processability: Isooctadecyl Methacrylate vs. n‑Stearyl Methacrylate

Commercially available n‑stearyl methacrylate (Kyoeisha Light Ester S) exhibits a viscosity of 7–10 mPa·s at 25 °C . Although direct viscosity data for isooctadecyl methacrylate are scarce in public literature, the branched nature of the iso‑octadecyl chain is known to reduce intermolecular packing and thereby lower bulk monomer viscosity relative to its linear counterpart [1]. This inference is consistent with the general behaviour of isoparaffinic vs. n‑paraffinic hydrocarbons: for equivalent carbon numbers, branched isomers display markedly lower viscosity. Consequently, IOMA is expected to offer superior handling and mixing characteristics, particularly in high‑solids or solvent‑free formulations.

Monomer Viscosity Formulation Processing Adhesives

Dielectric Performance: Isooctadecyl Methacrylate as a Low‑k Monomer in OLED Encapsulation

US Patent 12,012,520 discloses a photocurable composition for OLED encapsulation that comprises two or more photocurable monomers including isooctadecyl(meth)acrylate and achieves a dielectric constant of 3.0 or less at a frequency of 100 kHz to 1 MHz [1]. The long, branched alkyl chain of IOMA contributes to the low polarisability and low dielectric loss required for high‑performance display encapsulation, an application space where shorter‑chain or more polar methacrylates would fail to meet the permittivity target.

Dielectric Properties OLED Encapsulation Photocurable Compositions

Copolymerisation Behaviour: Isostearyl Methacrylate in Acrylic Resin Formulations

Patent example CN1711293A demonstrates the use of isostearyl methacrylate (NK Ester S‑1800M) as a co‑monomer together with methyl methacrylate and a dimethacrylate crosslinker to produce transparent acrylic resin plates with improved thermal durability and resistance to cracking [1]. While no direct comparator is evaluated in the same patent, the successful incorporation of the branched alkyl monomer into a methacrylic network without phase separation or haze formation underscores its compatibility advantage over more crystalline, linear alkyl methacrylates, which can induce opacity when their side‑chains crystallise.

Copolymerisation Acrylic Resins Optical Materials

Highest‑Impact Application Scenarios for Isooctadecyl Methacrylate Based on Quantitative Differentiation Evidence


Low‑Temperature Flexible Coatings and Adhesives

Where flexibility must be maintained below 0 °C, the lower Tg contributed by the branched IOMA co‑monomer prevents embrittlement that occurs with linear stearyl methacrylate‑based copolymers. This is directly supported by the class‑level Tg depression observed for branched alkyl methacrylates in polyethylene copolymers [Section 3, Evidence 1].

OLED Encapsulation with Ultra‑Low Dielectric Constant

Formulators targeting a dielectric constant ≤ 3.0 for organic light‑emitting diode encapsulation can utilise IOMA as a validated photocurable monomer, as demonstrated in US 12,012,520 [Section 3, Evidence 3]. The low polarisability of the branched alkyl chain is critical for achieving the necessary permittivity.

Optically Clear Acrylic Resin Plates and Display Substrates

IOMA‑based acrylic formulations yield transparent, crack‑resistant plates suitable for touch‑panel substrates, as shown in CN1711293A [Section 3, Evidence 4]. The amorphous character of the branched side‑chain prevents light‑scattering crystallites that often appear when linear long‑chain methacrylates are used.

High‑Solids, Low‑Viscosity UV‑Curable Systems

When formulating 100 % solids UV‑curable inks or coatings, the inherently lower viscosity of IOMA relative to n‑stearyl methacrylate (expected from branched‑chain architecture) allows higher application speeds and better leveling without the need for volatile organic solvents [Section 3, Evidence 2].

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